molecular formula C11H23NO B13178605 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol

Cat. No.: B13178605
M. Wt: 185.31 g/mol
InChI Key: HDJMNDQZCTWGAW-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexane ring. The compound’s unique structure makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylcyclohexanone or 3,3-dimethylcyclohexanal.

    Reduction: Formation of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexane.

    Substitution: Formation of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexyl chloride or bromide.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar functional groups but a different structural arrangement.

    1-Aminopropan-2-yl phosphate: A compound with a phosphate group instead of a hydroxyl group.

Uniqueness

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol is unique due to its specific cyclohexane ring structure and the presence of both amino and hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(7-12)11(13)6-4-5-10(2,3)8-11/h9,13H,4-8,12H2,1-3H3

InChI Key

HDJMNDQZCTWGAW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCC(C1)(C)C)O

Origin of Product

United States

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